

Application Notes and Protocols for LDN-192960 in High-Throughput Screening Assays

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Compound of Interest		
Compound Name:	LDN-192960	
Cat. No.:	B2528581	Get Quote

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Introduction

LDN-192960 is a potent small molecule inhibitor targeting Haspin (Histone H3-Thr3 kinase) and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).[1][2] Haspin is a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis, primarily through the phosphorylation of histone H3 at threonine 3 (H3T3ph). This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic progression. DYRK2 is implicated in various cellular processes, including cell cycle control and proteasome regulation. The dual inhibitory action of LDN-192960 makes it a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed application notes and protocols for the use of LDN-192960 in high-throughput screening (HTS) assays to identify and characterize inhibitors of Haspin and DYRK2.

Mechanism of Action

LDN-192960 functions as an ATP-competitive inhibitor of both Haspin and DYRK2 kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the transfer of phosphate from ATP to their respective substrates. In the context of Haspin, this inhibition blocks the phosphorylation of histone H3, leading to defects in CPC localization and mitotic arrest. For DYRK2, inhibition by **LDN-192960** can impact a variety of downstream signaling pathways.



Data Presentation

The inhibitory activity of **LDN-192960** against its primary targets has been quantified, with IC50 values provided in the table below.

Target Kinase	LDN-192960 IC50 (nM)	
Haspin	10	
DYRK2	48	
Data sourced from MedChemExpress and Selleck Chemicals.[1][2]		

For high-throughput screening, assay performance is critical. While specific HTS performance data for **LDN-192960** is not widely published, the following table presents representative data from a well-optimized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for DYRK1A, a closely related kinase. This data serves as a benchmark for expected performance in a robustly developed assay for Haspin or DYRK2.

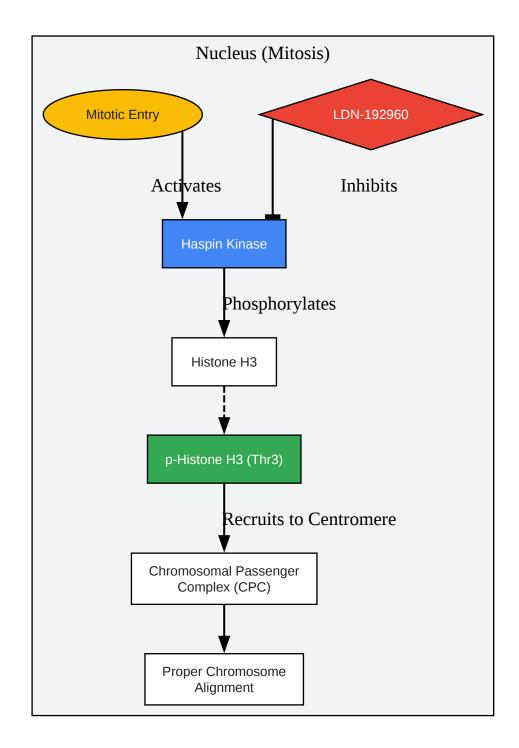
HTS Performance Metric	Representative Value	Interpretation
Z'-Factor	0.7 - 0.8	Excellent
Signal-to-Background (S/B)	> 10	Excellent
Representative data based on a TR-FRET assay for a related kinase, DYRK1A.		

A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay with a large separation between positive and negative controls, making it highly suitable for HTS.[3][4]

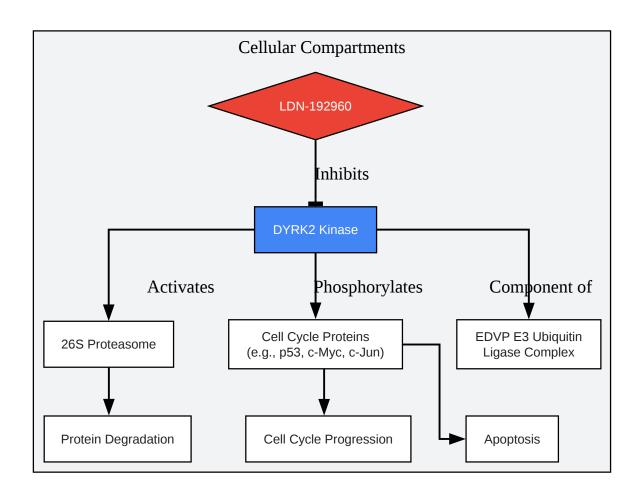
Signaling Pathways

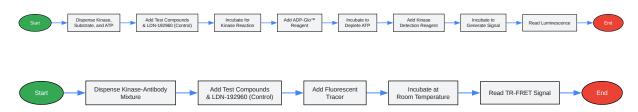
To understand the cellular context of **LDN-192960**'s activity, it is crucial to visualize the signaling pathways of its target kinases.











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